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Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

CAS No.: 68954-94-9

Cat. No.: B7797864

Get Quote

Executive Summary
In the landscape of solubilization reagents, 2-(Octyloxy)ethanol (Ethylene glycol mono-n-octyl

ether) occupies a unique niche as a surfactant-solvent hybrid. Unlike DMSO (the universal

solubilizer) or Ethanol (the volatile carrier), 2-(Octyloxy)ethanol possesses a distinct

amphiphilic profile characterized by a low Hydrophile-Lipophile Balance (HLB ~5.0).

This guide benchmarks C8E1 against industry standards, demonstrating its superior utility in

membrane permeation assays, lipophilic compound extraction, and non-volatile storage, while

highlighting its limitations in aqueous miscibility compared to shorter-chain glycol ethers like 2-

Butoxyethanol.

Chemical Profile & Mechanistic Insight
The Amphiphilic Advantage
2-(Octyloxy)ethanol consists of an 8-carbon hydrophobic tail and a mono-ethylene glycol

hydrophilic head. This structure grants it properties of both a solvent and a non-ionic surfactant.
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Mechanism: Unlike DMSO, which solubilizes by disrupting water networks and dipolar

interactions, C8E1 operates via hydrotropic shielding. The octyl tail intercalates with lipophilic

drug domains, while the hydroxyl head maintains minimal hydration, preventing precipitation

without stripping the hydration shell of proteins as aggressively as pure Ethanol.

Critical Micelle Concentration (CMC): As a short-chain ethoxylate, C8E1 has a high CMC

(approx. 4–10 mM range) compared to polysorbates. In neat form, it acts as a co-solvent; in

aqueous dilution, it self-assembles, potentially aiding in the transport of hydrophobic APIs

across lipid bilayers.

Structural Logic Visualization
The following diagram illustrates the interaction logic of C8E1 compared to DMSO and Ethanol.
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Figure 1: Mechanistic comparison of solvent interactions with drugs and biological membranes.
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The following data synthesizes experimental values and homologous series trends to provide a

direct comparison.

Table 1: Comparative Physical Properties

Property
2-

(Octyloxy)ethan

ol (C8E1)
DMSO Ethanol

2-

Butoxyethanol

CAS Number 112-48-1 67-68-5 64-17-5 111-76-2

Boiling Point (°C)
~225 - 240°C

(Low Volatility)
189°C 78°C 171°C

Water Solubility
Low / Dispersible

(Surfactant)
Miscible Miscible Miscible

LogP

(Octanol/Water)
~2.9 (Lipophilic) -1.35 -0.3 0.81

Viscosity (cP @

25°C)
~5 - 8 (Est.)[1] 1.99 1.07 2.9

Vapor Pressure

(mmHg)

< 0.01

(Negligible)
0.6 59.3 0.8

Primary Utility
Coupling Agent /

Permeation

Universal

Solvent
Volatile Carrier Industrial Solvent

Key Insight: The high LogP (2.9) of C8E1 makes it thermodynamically superior for dissolving

highly non-polar compounds that precipitate in DMSO upon aqueous dilution. Its low vapor

pressure ensures concentration stability during long-term assays, unlike Ethanol.

Performance in Biological Contexts[2][3][4][5]
Cytotoxicity & Hemolysis

DMSO: Significant cytotoxicity often observed at >0.1% v/v. Induces cell differentiation and

pore formation.
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2-Butoxyethanol: Known for hemolytic activity (red blood cell rupture) in animal models,

limiting its use in injectables.

2-(Octyloxy)ethanol: While it acts as a surfactant and can disrupt membranes at high

concentrations, its longer chain length generally reduces the acute hemolytic potential

compared to shorter glycol ethers (butoxy/ethoxy) due to slower partitioning kinetics, though

it is a severe eye irritant.

Recommendation: Use as a co-solvent at <0.5% or in topical/transdermal formulation

research.

Protein Stability
In protein crystallization screens, DMSO can denature sensitive proteins. C8E1, acting similarly

to low-molecular-weight PEGs or detergents (like LDAO), can stabilize membrane proteins by

shielding hydrophobic domains without stripping essential structural water.

Experimental Protocols
Protocol A: Hydrotropic Solubility Screening
Objective: Determine if C8E1 improves the solubility of a lipophilic candidate (LogP > 4)

compared to DMSO.

Reagents:

Test Compound (Solid)[2]

Solvent A: DMSO (anhydrous)[3]

Solvent B: 2-(Octyloxy)ethanol (99%)[1]

Buffer: PBS pH 7.4

Workflow:

Stock Preparation: Prepare 10 mM stocks of the compound in both DMSO and C8E1.
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Observation Point: Note dissolution time. C8E1 may require mild warming (37°C) due to

higher viscosity.

Aqueous Dilution: Dilute stocks 1:100 into PBS (Final conc: 100 µM, 1% solvent).

Incubation: Shake at room temperature for 4 hours.

Analysis: Centrifuge at 15,000 x g for 10 mins to pellet precipitate. Analyze supernatant via

HPLC-UV.

Success Metric: If the Area Under Curve (AUC) of the C8E1 supernatant is >120% of the

DMSO supernatant, C8E1 is the superior carrier for this lipophile.

Protocol B: Biphasic Extraction Efficiency
Objective: Extract a hydrophobic metabolite from an aqueous biological matrix.

Rationale: Standard liquid-liquid extraction (LLE) using Dichloromethane is toxic and volatile.

C8E1 offers a "Cloud Point" extraction potential or simple organic phase separation.

Sample Prep: Add 500 µL aqueous sample (containing analyte).

Solvent Addition: Add 500 µL 2-(Octyloxy)ethanol. Vortex vigorously for 30 seconds.

Phase Separation: Centrifuge at 3,000 x g for 5 mins.

Note: Unlike Ethanol (miscible), C8E1 will form a distinct organic upper layer or emulsion

depending on salt content. If phases do not separate, add NaCl to saturation (salting out).

Recovery: Aspirate the organic (C8E1) phase. Its low volatility allows direct injection into LC-

MS (if compatible with mobile phase) or stable storage without evaporation seals.

Workflow Visualization
The following diagram details the decision logic for selecting 2-(Octyloxy)ethanol over

standard solvents.
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Start: Solvent Selection
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Figure 2: Decision matrix for selecting 2-(Octyloxy)ethanol in experimental workflows.

Safety & Environmental Impact (Green Chemistry)
Volatility: 2-(Octyloxy)ethanol has a significantly lower vapor pressure than Ethanol and 2-

Butoxyethanol, reducing inhalation risks for laboratory personnel during open-bench

handling.

Biodegradability: Linear glycol ethers generally exhibit good biodegradability compared to

branched variants or halogenated solvents.

Handling:

H-Statements: H318 (Causes serious eye damage).[1] Wear safety goggles.
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Disposal: Collect as organic waste. Do not pour down drains due to surfactant properties

affecting aquatic life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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